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Compound of Interest

2,6-Dichloro-3-iodo-4-
Compound Name: _ o
(trifluoromethyl)pyridine

CAS No.: 1186405-02-6

Cat. No.: B1389636

L J

2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine, identified by CAS number 1186405-02-6, is
a highly functionalized heterocyclic compound poised for significant applications in medicinal
chemistry, agrochemicals, and materials science.[1] Its structure is distinguished by a pyridine
core bearing multiple, electronically distinct halogen substituents and a potent electron-
withdrawing trifluoromethyl group. This unique arrangement of functional groups imparts a
hierarchical reactivity, making it an exceptionally valuable intermediate for the regioselective
synthesis of complex, polysubstituted pyridine derivatives.

Publicly available experimental data on this specific isomer is limited. Therefore, this guide
synthesizes information from closely related, well-documented analogues to provide a
comprehensive overview of its predicted chemical properties, reactivity, and synthetic potential.
By examining the established chemistry of its precursors and isomers, we can construct a
robust and predictive framework for researchers, scientists, and drug development
professionals to effectively utilize this powerful synthetic tool.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine can
be reliably predicted by analyzing its closest structural analogues. The data presented below is
a consolidation of computed values for related compounds and provides a strong baseline for
experimental design.
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Table 1: Predicted Physicochemical Properties

Basis for Prediction /

Property Predicted Value
Source
CAS Number 1186405-02-6 Aladdin-D1026019-1g[1]
Molecular Formula CeHCI2F3IN
Molecular Weight 341.88 g/mol

Extrapolated from 2-Chloro-3-
Boiling Point ~250-260 °C iodo-4-(trifluoromethyl)pyridine
(Predicted: 250 °C)[2]

Extrapolated from 2-Chloro-3-
Density ~2.1 g/mL iodo-4-(trifluoromethyl)pyridine
(Predicted: 2.01 g/mL)[2]

Extrapolated from 2-Chloro-3-
LogP (Octanol-Water) ~3.5 iodo-4-(trifluoromethyl)pyridine
(Predicted: 3.23)[2]

Extrapolated from 2-Chloro-3-
Refractive Index ~1.55 iodo-4-(trifluoromethyl)pyridine
(Predicted: 1.54)[2]

Spectroscopic Characterization (Predicted)

e 1H NMR: A single singlet is expected in the aromatic region (& 7.5-8.5 ppm), corresponding
to the proton at the C-5 position. The exact chemical shift will be influenced by the combined
deshielding effects of the adjacent chloro and trifluoromethyl groups.

e 13C NMR: Six distinct signals are anticipated. The carbon bearing the trifluoromethyl group
(C-4) will appear as a quartet due to C-F coupling. The carbons attached to the halogens (C-
2, C-3, C-6) will be significantly downfield.

e 19F NMR: A singlet is expected for the -CF3 group, typically in the range of -60 to -70 ppm
relative to CFCls.
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e Mass Spectrometry (El): The molecular ion peak (M*) at m/z 341 would be expected,
accompanied by a characteristic isotopic pattern due to the two chlorine atoms. Key
fragmentation pathways would likely involve the loss of Is (M-127), Cle (M-35), and CFz¢ (M-
69).

Proposed Synthesis Strategy: Electrophilic
lodination

The most direct and logical synthetic route to 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine
is the electrophilic iodination of the commercially available precursor, 2,6-Dichloro-4-
(trifluoromethyl)pyridine (CAS 39890-98-7). The pyridine ring in this precursor is electron-
deficient due to the influence of the two chloro and the trifluoromethyl groups. However, the
nitrogen atom can be activated through protonation or Lewis acid coordination to facilitate
electrophilic substitution at the C-3 position, which is the most electron-rich and sterically

accessible site.
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Reactants & Reagents

Iodine Monochloride (ICI)

(2,6-Dichloro-4-(triﬂuoromethyl)pyridine (Sulfuric Acid (Catalyst/SolventD [ ———— 1)

Reactiop Protocol

P-(l. Combine precursor and sulfuric acid at 0°C)

(2. Add iodinating agent portion-wise)<—

(3. Stir at room temperature for 12-24h)

G. Quench with ice water and sodium thiosulfate)

(‘5. Extract with organic solvent (e.g., Ethyl Acetate))

(6. Purify via column Chrornatography)

A
@,G-Dichloro-3-iodo-4-(triﬂuoromeﬂ1yl)pyridjn9

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.
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Experimental Protocol: lodination of 2,6-Dichloro-4-
(trifluoromethyl)pyridine

e Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, dropping funnel, and nitrogen inlet, add 2,6-Dichloro-4-(trifluoromethyl)pyridine (1.0

eq).

 Acidification: Cool the flask to 0°C in an ice bath and slowly add concentrated sulfuric acid
(5-10 volumes) with stirring.

 lodination: Dissolve N-lodosuccinimide (NIS) or lodine Monochloride (ICl) (1.1 eq) in a
minimal amount of sulfuric acid and add it dropwise to the reaction mixture, maintaining the
temperature below 5°C.

» Reaction: After the addition is complete, allow the mixture to warm to room temperature and
stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

o Workup: Carefully pour the reaction mixture onto crushed ice. Quench any remaining iodine
by adding a saturated aqueous solution of sodium thiosulfate until the color disappears.

o Extraction: Neutralize the solution with a base (e.g., NaOH or NaHCOs) and extract the
product with an organic solvent such as ethyl acetate or dichloromethane (3x).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product by silica gel column
chromatography to yield the final compound.

Core Reactivity and Mechanistic Insights

The synthetic utility of 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine is governed by the
differential reactivity of its three halogen substituents, which allows for selective, stepwise
functionalization.

Hierarchical Reactivity in Cross-Coupling Reactions

The C-X bond strength and reactivity in palladium-catalyzed cross-coupling reactions (e.g.,
Suzuki, Sonogashira, Stille, Buchwald-Hartwig) follows the order: C-1 > C-CI. This principle is
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the cornerstone of its application as a synthetic intermediate.[3][4]

e Position C-3 (lodo): The carbon-iodine bond is the most labile and will react selectively under
standard cross-coupling conditions. This allows for the precise introduction of an aryl,
heteroaryl, alkynyl, or other moiety at the 3-position while leaving the two chlorine atoms
untouched.

» Positions C-2 and C-6 (Chloro): The carbon-chlorine bonds are significantly less reactive and
require more forcing conditions (e.g., higher temperatures, stronger phosphine ligands) to
participate in cross-coupling. This enables a second or even third functionalization event
after the C-3 position has been modified.

QrChlomr}r(k')rﬁr(Rk)Jr(mﬂuurumulhvl)py ndlna

Highly Reactive Mild Pd-Catalysis
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[Z.Gr[)lchlmur}(R’)4r(mf1um0memy1)pyridme C-Cl (Position 2) ‘ C-Cl (Position

Click to download full resolution via product page

Caption: Selective functionalization pathway based on halogen reactivity.

Electronic Landscape and Nucleophilic Aromatic
Substitution (SNAr)

The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified
by the presence of three powerful electron-withdrawing groups: two chlorines and a
trifluoromethyl group.[5] This severe electron deficiency renders the aromatic ring highly
susceptible to Nucleophilic Aromatic Substitution (SNAr).

e Activation: The C-2 and C-6 positions are most activated towards SNAr because they are
ortho and para to the ring nitrogen, which can stabilize the negative charge in the
Meisenheimer intermediate.

o Leaving Group Ability: Both chlorine and iodine are good leaving groups. Therefore, under
appropriate conditions with strong nucleophiles (e.g., alkoxides, amines, thiols), direct
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displacement of the chlorine atoms at C-2 and C-6 is a viable reaction pathway. The iodine at
C-3 could also be displaced, though its primary utility lies in cross-coupling.

Potential Applications in Drug Development and
Materials Science

Trifluoromethylated pyridine scaffolds are privileged structures in modern chemistry due to their
unique combination of metabolic stability, lipophilicity, and binding capabilities.[6]

e Drug Discovery: As a versatile building block, 2,6-Dichloro-3-iodo-4-
(trifluoromethyl)pyridine enables the synthesis of libraries of highly decorated pyridines.
These compounds can be screened for activity as kinase inhibitors, GPCR modulators, and
other therapeutic targets where precise substituent positioning is key to optimizing potency
and pharmacokinetic properties.

o Agrochemicals: Many successful herbicides and fungicides are based on substituted pyridine
cores. The title compound provides a route to novel agrochemicals with potentially improved
efficacy and metabolic stability.

o Materials Science: Polysubstituted pyridines serve as ligands for catalysts and as core
components in organic light-emitting diodes (OLEDs) and other functional materials. The
ability to sequentially introduce different functional groups allows for the fine-tuning of
electronic and photophysical properties.

Safety and Handling

While a specific safety data sheet for 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine is not
widely available, the hazard profile can be inferred from its close analogues, 2,6-Dichloro-3-
(trifluoromethyl)pyridine and 2,6-Dichloro-4-(trifluoromethyl)pyridine.[7][8][9]

Table 2: Consolidated Hazard Information
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GHS Classification &

Hazard Type
Statements

Precautionary Measures

Danger: H301/H300 - Toxic or

Acute Toxicit
Y Fatal if swallowed.

P264: Wash hands thoroughly
after handling. P270: Do not
eat, drink or smoke when using
this product. P301+P310: IF
SWALLOWED: Immediately
call a POISON CENTER or

doctor.

) o Warning: H315 - Causes skin
Skin Irritation L
irritation.

P280: Wear protective
gloves/protective clothing.
P302+P352: IF ON SKIN:
Wash with plenty of soap and

water.

o Warning: H319 - Causes
Eye Irritation ] o
serious eye irritation.

P280: Wear eye
protection/face protection.
P305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

) o Warning: H335 - May cause
Respiratory Irritation i L
respiratory irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay. P271: Use only outdoors or
in a well-ventilated area.
P304+P340: IF INHALED:
Remove person to fresh air
and keep comfortable for

breathing.

Handling Recommendations:

¢ Work in a well-ventilated fume hood.
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o Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses
with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

» Avoid inhalation of vapors and contact with skin and eyes.

e Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine represents a sophisticated and highly
versatile chemical intermediate. While direct experimental data remains scarce, a robust
understanding of its properties and reactivity can be achieved through the analysis of its
structural analogues. Its key feature—the hierarchical reactivity of its three halogen atoms—
enables a controlled, stepwise approach to the synthesis of complex, trisubstituted pyridines.
This capability positions it as a valuable tool for researchers in drug discovery, agrochemical
development, and materials science, unlocking new avenues for molecular innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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